2,2-dimethoxybutan-1-amine

Catalog No.
S6531658
CAS No.
1432492-07-3
M.F
C6H15NO2
M. Wt
133.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dimethoxybutan-1-amine

CAS Number

1432492-07-3

Product Name

2,2-dimethoxybutan-1-amine

Molecular Formula

C6H15NO2

Molecular Weight

133.2

2,2-Dimethoxybutan-1-amine is an organic compound characterized by the presence of two methoxy groups and an amine functional group attached to a butane backbone. Its molecular formula is C6H15NC_6H_{15}N and it has a molecular weight of approximately 115.19 g/mol. The structure consists of a butyl chain with two methoxy groups located at the second carbon and an amine group at the first carbon, contributing to its unique properties and reactivity.

Typical of amines, including:

  • Acylation: It reacts with acyl chlorides or anhydrides to form amides.
  • Alkylation: The amine can undergo alkylation with alkyl halides, leading to the formation of higher amines.
  • Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
  • Formation of Salts: Reaction with acids yields ammonium salts, which are typically soluble in water .

The synthesis of 2,2-dimethoxybutan-1-amine can be achieved through several methods:

  • Alkylation of Dimethylamine: Starting from dimethylamine, it can be reacted with a suitable alkylating agent such as 2-bromo-2-methoxybutane under basic conditions.
    Dimethylamine+2 bromo 2 methoxybutane2 2 dimethoxybutan 1 amine\text{Dimethylamine}+\text{2 bromo 2 methoxybutane}\rightarrow \text{2 2 dimethoxybutan 1 amine}
  • Reduction of N,N-Dimethylbutanamide: This method involves the reduction of N,N-dimethylbutanamide using reducing agents like lithium aluminum hydride, yielding the desired amine.
  • Direct Amination: The reaction of 2,2-dimethoxybutanol with ammonia or primary amines in the presence of catalysts can also yield 2,2-dimethoxybutan-1-amine .

2,2-Dimethoxybutan-1-amine has potential applications in various fields:

  • Pharmaceuticals: It may serve as a building block for synthesizing pharmaceutical compounds due to its amine functionality.
  • Agricultural Chemicals: The compound could be explored for use in agrochemicals as a precursor for herbicides or pesticides.
  • Chemical Intermediates: It can be utilized in the synthesis of specialty chemicals and surfactants .

Several compounds share structural similarities with 2,2-dimethoxybutan-1-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
DimethylamineTwo methyl groups on nitrogenSimple structure; widely used as a precursor
N,N-DimethylbutylamineButyl chain with two methyl groupsSimilar but lacks methoxy groups
3-MethoxypropylaminePropyl chain with one methoxy groupContains only one methoxy group
3,3-DimethylaminopropanolPropanol structure with dimethyl amineAlcohol functional group present

2,2-Dimethoxybutan-1-amine is unique due to its dual methoxy substituents on a butane backbone combined with a primary amine functionality, which may influence its reactivity and potential applications differently compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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